
1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- typically involves multi-step organic reactions
Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Phenylsulfonyl Group Introduction: The phenylsulfonyl group is introduced through sulfonylation, where the indole is treated with phenylsulfonyl chloride in the presence of a base such as pyridine.
Propenyl Side Chain Addition: The final step involves the alkylation of the indole at the 2-position with an allyl halide under basic conditions to introduce the propenyl group.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the propenyl group to a propyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, under atmospheric or elevated pressure.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, under mild to moderate temperatures.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Propyl-substituted indoles.
Substitution Products: Halogenated or nitro-substituted indoles.
Scientific Research Applications
1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity, while the propenyl group may influence its pharmacokinetic properties.
Comparison with Similar Compounds
1H-Indole, 1-(phenylsulfonyl)-: Lacks the propenyl group, used in similar applications but with different properties.
1H-Indole, 2-(2-propenyl)-: Lacks the phenylsulfonyl group, may have different reactivity and biological activity.
1H-Indole, 1-(phenylsulfonyl)-3-(2-propenyl)-: Similar structure but with the propenyl group at the 3-position, leading to different chemical behavior.
Uniqueness: 1H-Indole, 1-(phenylsulfonyl)-2-(2-propenyl)- is unique due to the specific positioning of the phenylsulfonyl and propenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
112475-54-4 |
|---|---|
Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-prop-2-enylindole |
InChI |
InChI=1S/C17H15NO2S/c1-2-8-15-13-14-9-6-7-12-17(14)18(15)21(19,20)16-10-4-3-5-11-16/h2-7,9-13H,1,8H2 |
InChI Key |
HAJBLEZBXPYQDP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


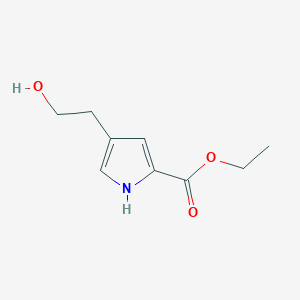
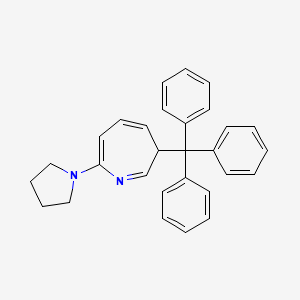
![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)
![4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate](/img/structure/B14311190.png)

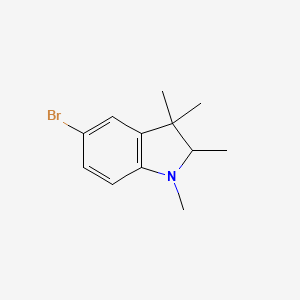
![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)](/img/structure/B14311218.png)
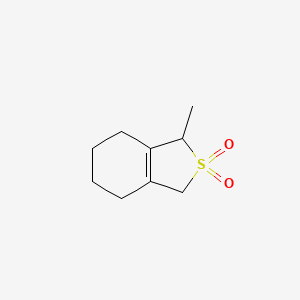

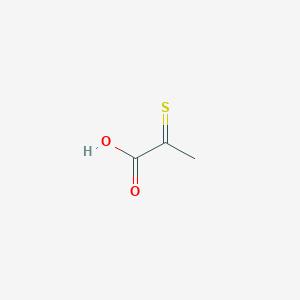

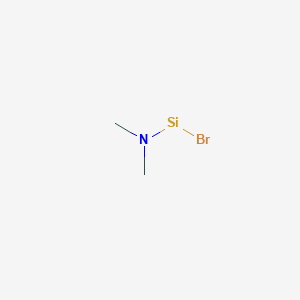
![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
